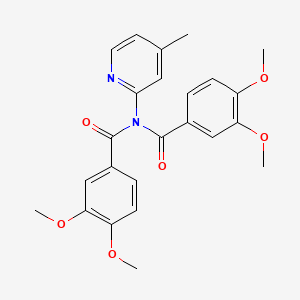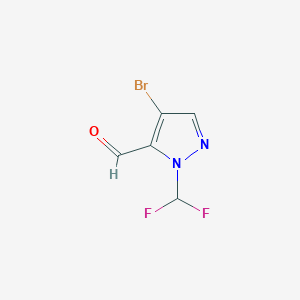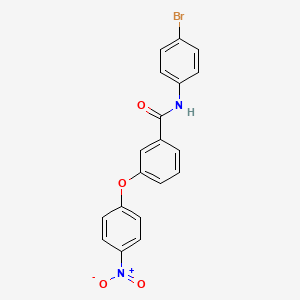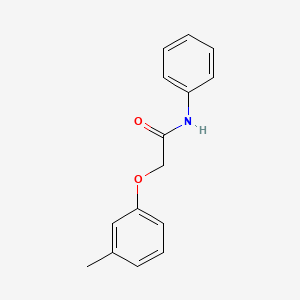
N-(3,4-dimethoxybenzoyl)-3,4-dimethoxy-N-(4-methylpyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxybenzoyl)-3,4-dimethoxy-N-(4-methylpyridin-2-yl)benzamide is a complex organic compound that features both benzamide and pyridine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzoyl)-3,4-dimethoxy-N-(4-methylpyridin-2-yl)benzamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzoic acid and 4-methyl-2-aminopyridine. The synthesis process may involve the following steps:
Esterification: Conversion of 3,4-dimethoxybenzoic acid to its corresponding ester.
Amidation: Reaction of the ester with 4-methyl-2-aminopyridine to form the desired benzamide compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods.
化学反応の分析
Types of Reactions
N-(3,4-dimethoxybenzoyl)-3,4-dimethoxy-N-(4-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
N-(3,4-dimethoxybenzoyl)-3,4-dimethoxy-N-(4-methylpyridin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fibrosis and other diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3,4-dimethoxybenzoyl)-3,4-dimethoxy-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
N-(3,4-dimethoxybenzoyl)-3,4-dimethoxy-N-(4-methylpyridin-2-yl)benzamide: shares similarities with other benzamide and pyridine derivatives.
This compound: is unique due to its specific substitution pattern and combination of functional groups.
Uniqueness
- The presence of both benzamide and pyridine moieties in the same molecule provides unique chemical and biological properties.
- The specific substitution pattern enhances its potential for diverse applications in medicinal chemistry and other fields.
特性
分子式 |
C24H24N2O6 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
N-(3,4-dimethoxybenzoyl)-3,4-dimethoxy-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C24H24N2O6/c1-15-10-11-25-22(12-15)26(23(27)16-6-8-18(29-2)20(13-16)31-4)24(28)17-7-9-19(30-3)21(14-17)32-5/h6-14H,1-5H3 |
InChIキー |
OVOKKMTVYBKJJN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)N(C(=O)C2=CC(=C(C=C2)OC)OC)C(=O)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[(Furan-2-ylcarbonyl)oxy]phenyl}quinoline-4-carboxylic acid](/img/structure/B12460784.png)

![2-Oxo-2-phenylethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12460795.png)
![N-(furan-2-ylmethyl)-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12460796.png)
![N-[3-(dimethylamino)propyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B12460800.png)
![1-Oxo-1-phenylpropan-2-yl 4-({5-[2-(3-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12460805.png)
![4-(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B12460815.png)
![(2E)-2-[(E)-benzoyl]-3-(3,4-dihydroxyphenyl)prop-2-enenitrile](/img/structure/B12460816.png)

![3-Methyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid](/img/structure/B12460821.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-phenoxyphenyl)-3-phenylpropanamide](/img/structure/B12460832.png)

![N-(3-chloro-4-methylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12460844.png)
![N-[4-(4-Acetamidophenylhydrazinesulfonylsulfonyl)phenyl]acetamide](/img/structure/B12460860.png)
